(2-Chlorothiazol-5-yl)methylamine hydrochloride

Organic Synthesis Compound Management Salt Selection

Generic thiazole-amine variants and the hygroscopic free base introduce isomer contamination and stoichiometric errors. (2-Chlorothiazol-5-yl)methylamine hydrochloride solves this with: • Non-hygroscopic HCl salt ensures accurate stoichiometry in amination reactions, unlike the moisture-sensitive free base. • Batch-controlled regioisomeric purity eliminates false SAR from 4-chloro or other positional isomers present in generic stocks. • Validated reference standard for thiamethoxam metabolite (5-(aminomethyl)-2-chlorothiazole) residue analysis. Ideal for neonicotinoid insecticide synthesis, kinase-targeted DEL arrays, and PSII herbicide SAR expansion.

Molecular Formula C4H6Cl2N2S
Molecular Weight 185.07 g/mol
CAS No. 153471-67-1
Cat. No. B169243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorothiazol-5-yl)methylamine hydrochloride
CAS153471-67-1
Molecular FormulaC4H6Cl2N2S
Molecular Weight185.07 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)CN.Cl
InChIInChI=1S/C4H5ClN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H
InChIKeyQWCUHOCIRYNOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorothiazol-5-yl)methylamine Hydrochloride: Procurement-Grade Overview


(2-Chlorothiazol-5-yl)methylamine hydrochloride (CAS 153471-67-1) is a 2-chloro-substituted thiazole derivative supplied as a hydrochloride salt, with a molecular weight of 185.07 g/mol and the formula C₄H₆Cl₂N₂S . As a primary aminomethyl-thiazole synthon, it serves as a critical intermediate in the synthesis of neonicotinoid insecticides and kinase-targeted small molecules , while the free base form functions as a key environmental metabolite (5-(aminomethyl)-2-chlorothiazole) of thiamethoxam, requiring high-purity reference standards for residue analysis .

1
Neonicotinoid & kinase inhibitor intermediate synthesis
2
Non-hygroscopic HCl salt supports precise stoichiometric control
3
Thiamethoxam metabolite reference standard for residue analysis

Substitution Risks for (2-Chlorothiazol-5-yl)methylamine HCl


Generic substitution of this compound with other thiazole-amine variants or non-salt forms introduces significant risk to experimental reproducibility and synthetic yield. The specific electron-withdrawing 2-chloro moiety, combined with the protonated hydrochloride salt form, dictates its reactivity profile in nucleophilic displacement and heterocycle coupling reactions, unlike the 2-bromo analog which exhibits distinct oxidative addition kinetics in cross-coupling or the 6-chloropyridin-3-yl analog which has different π-acidity and metabolic stability . Furthermore, the hydrochloride salt offers marked handling advantages over the hygroscopic free base, which is prone to rapid water uptake and deactivation during weighing and long-term storage, directly impacting stoichiometric control in synthesis and quantitative accuracy in analytical standard preparation .

2-Chloro-thiazole HCl salt
2-Bromo-thiazole analog
Bromo analog may alter oxidative addition kinetics in cross-coupling reactions.
2-Chloro-thiazole-5-methylamine HCl
6-Chloropyridin-3-yl analog
Pyridine scaffold introduces different π-acidity and metabolic stability profile.
Hydrochloride salt (solid, non-hygroscopic)
Free base (hygroscopic oil)
Free base moisture uptake can compromise weighing accuracy and stoichiometric control.

(2-Chlorothiazol-5-yl)methylamine HCl: Comparative Evidence


Salt vs Free Base: Stability & Accuracy

The hydrochloride salt of (2-Chlorothiazol-5-yl)methylamine is demonstrably superior to its free base form for procurement in synthesis. The free base is specifically documented as a hygroscopic oil that requires storage at -20°C and pre-centrifugation to maximize recovery , introducing significant weighing errors due to water uptake. In contrast, the hydrochloride salt is supplied as a solid (white to yellow) that is stable under standard inert storage conditions (2–8°C) , enabling precise stoichiometric control critical for reproducible yield in amide bond formation, reductive amination, and nitroguanidine coupling reactions essential for neonicotinoid and kinase inhibitor synthesis.

Salt vs Free Base
Head-to-head
Hydrochloride: solid, 2–8°C, non-hygroscopic
Free base: hygroscopic oil, −20°C, centrifugation required
Supports precise weighing and reproducible synthesis stoichiometry.
Free base handling warnings explicitly cite hygroscopicity.
Organic Synthesis Compound Management Salt Selection

Batch QC: Isomer Control vs Standard Amines

Suppliers of (2-Chlorothiazol-5-yl)methylamine hydrochloride provide batch-specific QC documentation including NMR, HPLC, and GC spectra at a standard purity of 95% . This level of transparency is critical when comparing procurement options for positional isomers such as (4-Chlorothiazol-5-yl)methylamine hydrochloride, which may co-elute under standard purity assays but exhibit divergent biological activity or reactivity. The availability of batch QC ensures that trace regioisomeric impurities, which could act as competing ligands in metal-catalyzed reactions or off-target enzyme inhibitors, are controlled below actionable thresholds.

Batch QC
Cross-study comparable
≥95% purity with NMR, HPLC, GC batch reports
Reduces risk of regioisomeric contamination.
Generic thiazole amines may lack isomer-resolving QC.
Quality Control Medicinal Chemistry Process Chemistry

Synthetic Yield: 2-Chloro Reactivity in Herbicides

A systematic SAR study by Wang et al. (2004) demonstrated that 2-cyanoacrylate herbicides constructed from the 2-chlorothiazol-5-ylmethylamine scaffold achieved herbicidal activity comparable to chloropyridyl and chlorophenyl analogs, but the 2-chloro-thiazolyl group conferred a distinct balance of electron-withdrawing character that was essential for achieving post-emergent weed control at rates as low as 75 g/ha . This contrasts with the 2-bromo analog, where the larger halogen alters the electrophilic character and steric profile of the resulting acrylate, leading to lower or different herbicidal spectra. The synthetic route to the target compound itself was optimized to high yield from 2-chloro-5-(chloromethyl)thiazole, with the free amine being the direct precursor to the active ingredient .

Herbicidal SAR
Class-level inference
Reported post-emergent activity at 75 g/ha for key 2-cyanoacrylate analog
2-Chloro-thiazole scaffold essential for electron balance in herbicide design.
Bromo analog may shift herbicidal spectrum; published SAR comparison.
Agrochemical Design Structure-Activity Relationship Synthetic Yield

Metabolite Standard: Neonicotinoid Residue Analysis

The hydrochloride salt of 5-(aminomethyl)-2-chlorothiazole serves as the definitive primary standard for quantifying the thiamethoxam metabolite in environmental matrices, outperforming the free base standard in long-term solution stability. The free base standard is explicitly noted to be hygroscopic and is recommended for storage at -20°C to prevent degradation . The hydrochloride salt's improved room-temperature dry storage stability directly translates to more accurate calibration curves in LC-MS/MS quantification of this regulated neonicotinoid metabolite, where even 5–10% degradation of the neat standard compound due to moisture uptake can lead to systematic overestimation of environmental residue levels and consequent non-compliance with maximum residue limits (MRLs).

Metabolite Standard
Cross-study comparable
Hydrochloride salt: solid, long-term dry storage
Free base: hygroscopic oil, −20°C recommended
Improves calibration curve reproducibility for thiamethoxam residue LC-MS/MS.
Free base moisture sensitivity may cause standard degradation.
Environmental Analysis Pesticide Residue Metabolite Standard

Application Scenarios: (2-Chlorothiazol-5-yl)methylamine HCl


Neonicotinoid Insecticide Synthesis

Use as a primary building block in synthesizing N-(2-chloro-thiazol-5-ylmethyl)-N'-methyl-N''-nitroguanidine (a thiamethoxam precursor) and related nitroguanidine insecticides. The hydrochloride salt's non-hygroscopic solid form ensures accurate stoichiometry in the final amination step, critical for achieving high yield and purity in the active pharmaceutical/agrochemical ingredient . Attempts to substitute the 2-chloro-thiazole unit with 6-chloropyridin-3-yl or 2-bromo-thiazol-5-yl analogs alter insect nicotinic acetylcholine receptor binding profiles, leading to unpredictable insecticidal activity and requiring complete re-optimization of the lead scaffold .

LC-MS/MS Reference Standard for Residue Analysis

Employ the hydrochloride salt as a certified neat standard for quantifying the thiamethoxam metabolite 5-(aminomethyl)-2-chlorothiazole in soil, water, and agricultural product matrices. The salt form's superior long-term physical stability compared to the hygroscopic free base directly supports the generation of accurate calibration standards, minimizing false-positive detections in regulatory residue monitoring programs .

Kinase & GPCR Targeted Libraries

Incorporate the compound into DNA-encoded library (DEL) synthesis or targeted kinase inhibitor arrays where the 2-chlorothiazole moiety serves as a hinge-binding motif or a bioisostere for chloropyridine. The batch-specific QC controls for positional isomers ensure that only the correct 2-chloro-5-aminomethyl regioisomer is presented to the biological target, avoiding false structure-activity relationships that arise from trace 4-chloro or other isomeric contaminants present in generic thiazole amine stocks .

Agrochemical Discovery: Electron-Withdrawing Substitution

Utilize the compound in the design of novel 2-cyanoacrylate and phosphonate herbicides, exploiting the distinct electron-withdrawing capacity of the 2-chlorothiazole ring to tune photosystem II (PSII) electron transport inhibition. Published data indicates that this specific thiazole substitution confers herbicidal efficacy comparable to established chloropyridyl herbicides but with the potential for a differentiated weed control spectrum, making procurement of the exact building block essential for SAR expansion .

Application
Selection Property
Validation Focus
Neonicotinoid synthesis
Non-hygroscopic HCl salt for accurate stoichiometry
Yield and purity in nitroguanidine coupling
Thiamethoxam metabolite residue analysis
Solid hydrochloride salt standard stability
Calibration curve reproducibility in LC-MS/MS
Kinase & GPCR targeted library design
Batch-specific QC with isomer resolution
Regioisomer identity and hinge-binding motif integrity
Novel herbicide SAR expansion
Electron-withdrawing 2-chloro-thiazole scaffold
PSII inhibition response and weed spectrum differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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